1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide

Description

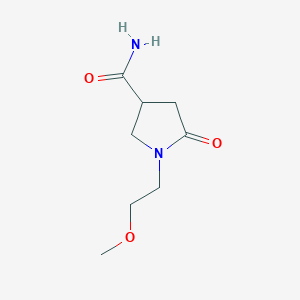

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine backbone substituted with a 2-methoxyethyl group at the N1 position and a carboxamide moiety at the C3 position.

Properties

IUPAC Name |

1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-13-3-2-10-5-6(8(9)12)4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBIPBJDSPOLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- Pyrrolidin-2-one (2-pyrrolidone) is used as the core scaffold.

- The nitrogen atom is alkylated with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions to yield 1-(2-methoxyethyl)pyrrolidin-2-one.

Introduction of the Carboxamide Group

- The 3-position is functionalized by oxidation or substitution reactions to introduce a carboxylic acid or ester intermediate.

- The carboxylic acid derivative, 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid , is then converted to the corresponding carboxamide via amide coupling using reagents such as thionyl chloride (SOCl2) to form acid chlorides followed by reaction with ammonia or amines.

Alternative Synthetic Routes

- Esterification of the carboxylic acid intermediate with methanol under reflux in the presence of catalytic sulfuric acid, followed by hydrazinolysis to form hydrazides, which can be further converted to carboxamides.

- Nucleophilic substitution reactions involving protected intermediates (e.g., Boc-protected amino acids) and subsequent deprotection and amidation steps.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | N-Alkylation | 2-Methoxyethyl chloride, base (e.g., K2CO3) | 1-(2-Methoxyethyl)pyrrolidin-2-one |

| 2 | Oxidation/Functionalization | Controlled oxidation or substitution | 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

| 3 | Amide Formation | SOCl2, then NH3 or amine | This compound |

Experimental Details and Conditions

- N-Alkylation is typically performed in polar aprotic solvents (e.g., DMF) at moderate temperatures (50–80 °C) with a base to neutralize the formed acid.

- Carboxylic acid formation may involve oxidation using mild oxidants or ring functionalization via directed lithiation.

- Amidation is carried out by converting the acid to an acid chloride using thionyl chloride at low temperature (0–5 °C), followed by reaction with ammonia or an amine at 0–25 °C.

- Purification is done by recrystallization or chromatography.

Research Findings and Optimization

- The regioselectivity of alkylation is critical; N-alkylation is favored over O-alkylation.

- Use of protecting groups (e.g., Boc) on intermediates improves yield and purity by preventing side reactions.

- Catalytic acid in esterification must be carefully controlled to avoid hydrolysis or polymerization.

- Hydrazinolysis and subsequent transformations provide versatile routes to diverse derivatives, including carboxamides.

- The synthetic route is scalable and adaptable for pharmaceutical intermediate production.

Comparative Analysis with Related Compounds

| Feature | This compound | Related Pyrrolidinone Derivatives |

|---|---|---|

| Core structure | 5-oxopyrrolidine | Similar lactam rings |

| Substituent at N-position | 2-Methoxyethyl | Alkyl, aryl, or hydrogen |

| Functional group at C-3 | Carboxamide | Carboxylic acid, ester, hydrazide |

| Synthetic complexity | Moderate, multi-step | Varies, often simpler for unsubstituted lactams |

| Pharmacological relevance | Potential enzyme inhibition, anti-inflammatory | Varies widely |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation + Amidation | 2-Methoxyethyl chloride, SOCl2, NH3 | Direct, well-established | Requires careful control of regioselectivity |

| Esterification + Hydrazinolysis + Amidation | Methanol, H2SO4, hydrazine, amines | Versatile, allows derivative synthesis | Multi-step, longer reaction times |

| Protected Amino Acid Route | Boc-protected amino acids, nucleophilic substitution, deprotection | High purity, selective functionalization | More complex, costly reagents |

Chemical Reactions Analysis

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions: The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired products.

Scientific Research Applications

Anticancer Properties

Research has identified 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide as a promising scaffold for anticancer agents. A study on related 5-oxopyrrolidine derivatives demonstrated significant anticancer activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The structure-activity relationship indicated that modifications to the pyrrolidine ring could enhance cytotoxicity while minimizing effects on non-cancerous cells .

Key Findings :

- Compounds with specific substitutions exhibited reduced viability in cancer cells, with some derivatives achieving over 60% reduction in cell viability.

- The incorporation of specific functional groups, such as halogens or amino moieties, was crucial for enhancing anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies revealed that derivatives of 5-oxopyrrolidine exhibited potent activity against resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Antimicrobial Efficacy :

- Effective against both Gram-positive and Gram-negative bacteria.

- Potential for further development into therapeutics targeting resistant bacterial strains .

Synthesis Pathways

The synthesis of this compound involves several steps typically starting from commercially available precursors. The general synthetic route includes:

- Formation of the Pyrrolidine Ring : Utilizing appropriate amines and carbonyl compounds.

- Introduction of the Methoxyethyl Group : This can be achieved through alkylation reactions.

- Carboxamide Formation : Converting carboxylic acids or their derivatives into amides using coupling agents.

This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer effects of several 5-oxopyrrolidine derivatives, including this compound. The evaluation utilized an MTT assay to assess cell viability post-treatment with various concentrations of the compound over 24 hours. Results indicated that certain modifications led to enhanced selectivity for cancer cells, suggesting a potential therapeutic window for further exploration .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were screened against a panel of resistant bacterial strains. The results highlighted that specific structural modifications significantly improved antibacterial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This underscores the potential application of these compounds in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain signaling, and cellular metabolism.

Binding Affinity: The binding affinity and specificity of the compound for its targets are crucial for its effectiveness and potential therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural Features and Reported Activities of 5-Oxopyrrolidine Derivatives

Key Structural Determinants of Activity

- N1 Substituents: 2-Methoxyethyl (target compound): Enhances solubility and membrane permeability due to its polar yet non-ionic nature . Aromatic/heteroaromatic groups (e.g., 4-fluorobenzyl, indole): Improve target binding via π-π stacking or hydrophobic interactions . Cyclohexyl: Increases lipophilicity, enhancing penetration into bacterial membranes .

C3 Functional Groups :

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | 1-(4-Fluorobenzyl) Analog | 1-(5-Chloro-2-hydroxyphenyl) Analog |

|---|---|---|---|

| LogP | ~1.2 (predicted) | 2.5 | 1.8 |

| Solubility (mg/mL) | >10 (aqueous) | 5.2 | 8.7 |

| Bioavailability | Moderate (predicted) | Low (due to high LogP) | High (polar hydroxyl group) |

| Key Targets | Unknown (preclinical) | Human neutrophil elastase | Free radicals (antioxidant) |

Biological Activity

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities including anticancer and antimicrobial properties. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring with a carboxamide functional group and a methoxyethyl side chain. Its molecular formula is and it possesses various biochemical properties that influence its biological activities.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, potentially modulating their activity. For example, it may inhibit or activate cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling Modulation : It can influence cellular signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered responses in cancerous and non-cancerous cells .

- Anticancer Activity : The compound has shown promise in reducing the viability of cancer cell lines, such as A549 human lung adenocarcinoma cells, indicating its potential as an anticancer agent .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound derivatives. In vitro assays demonstrated that these compounds could significantly reduce cell viability in A549 cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrolidine ring enhance anticancer activity:

| Compound | Substitution | Viability Reduction (%) |

|---|---|---|

| 1 | None | 78 |

| 2 | 4-Chlorophenyl | 64 |

| 3 | 4-Bromophenyl | 61 |

| 4 | 4-Dimethylaminophenyl | 66 |

These results suggest that certain structural modifications can lead to improved efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound were also explored against multidrug-resistant pathogens. In vitro testing indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Pseudomonas aeruginosa | Not effective |

These findings highlight the potential of this compound as a scaffold for developing new antimicrobial agents .

Case Studies

In a study focusing on the synthesis and biological characterization of novel derivatives, researchers found that modifications to the core structure significantly impacted both anticancer and antimicrobial activities. For instance, compounds with hydrazone or azole moieties exhibited enhanced activity against resistant strains compared to their parent compounds .

Q & A

What are the common synthetic routes for 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxamide, and how can experimental design optimize yield and purity?

Basic Research Question

The synthesis typically involves multi-step reactions, starting with condensation of appropriate precursors. For example, pyrrolidinone derivatives are often synthesized via cyclization of amino alcohols or amines with carbonyl-containing compounds. A refluxing aqueous reaction of 2-amino-4-methylphenol with itaconic acid has been used to generate similar 5-oxopyrrolidine-3-carboxylic acid derivatives, followed by functionalization (e.g., esterification, hydrazide formation) .

Methodological Considerations :

- Reagent Selection : Use polar solvents (e.g., water, isopropanol) to enhance solubility of intermediates.

- Purification : Acid-base extraction (e.g., dissolving in NaOH, acidifying to pH 2) effectively isolates carboxylic acid derivatives .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of hydrazine monohydrate in carbohydrazide synthesis to minimize side products .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

Essential Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry and substituent orientation. For example, pyrrolidinone ring protons resonate between δ 2.5–4.0 ppm, while methoxyethyl groups show signals near δ 3.3–3.5 ppm .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (e.g., C₈H₁₃NO₄ for the carboxylic acid precursor) .

Advanced Applications : - X-ray Crystallography : Resolve stereochemical ambiguity in crystalline derivatives (e.g., diastereomeric ratios in methyl esters) .

How can diastereoselectivity be controlled during the synthesis of pyrrolidinone derivatives like this compound?

Advanced Research Question

Diastereoselectivity is influenced by reaction conditions and precursor geometry. For example:

- Chiral Precursors : Use enantiopure amino alcohols or esters to enforce specific stereochemistry during cyclization .

- Neutralization Reactions : Diastereohomogeneous dimethyl glutamate hydrochlorides yield stereocontrolled 5-oxopyrrolidine carboxylates upon neutralization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring one diastereomer .

Data Analysis : Compare NMR coupling constants (e.g., J values for vicinal protons) and X-ray data to quantify stereochemical outcomes .

What strategies are employed to design and evaluate pyrrolidinone derivatives for enhanced pharmacological activity?

Advanced Research Question

Derivatization Approaches :

- Bioisosteric Replacement : Substitute the methoxyethyl group with pyridyl or fluorophenyl moieties to improve target binding (e.g., fluorophenyl derivatives show enhanced CNS penetration) .

- Hybrid Molecules : Conjugate with hydrazide or pyrazole scaffolds to exploit synergistic mechanisms (e.g., antioxidant + anticancer activity) .

Activity Screening : - In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling), and antioxidant capacity (DPPH assay) .

- 3D Cell Models : Compare 2D vs. 3D cultures to assess penetration and efficacy in tumor spheroids .

How can researchers resolve contradictions in pharmacological data across studies on pyrrolidinone-based compounds?

Advanced Research Question

Common Sources of Discrepancy :

- Structural Variability : Minor substituent changes (e.g., methyl vs. methoxy groups) drastically alter bioactivity. Validate compound identity via LC-MS and NMR .

- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7) or serum concentrations may skew results. Standardize protocols using guidelines like MIAME (Microarray Experiment) .

Statistical Tools : - Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and cytotoxicity) .

- Machine Learning : Train models on existing SAR data to predict activity of untested derivatives .

What computational methods are used to predict the reactivity and stability of this compound?

Advanced Research Question

Key Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomeric stability (e.g., keto-enol equilibrium in the pyrrolidinone ring) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to predict bioavailability .

- ADMET Prediction : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) and metabolic liability (e.g., CYP450 interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.